{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate
CAS No.: 1421457-35-3
VCID: VC2737431
Molecular Formula: C11H11N3O4S
Molecular Weight: 281.29 g/mol
* For research use only. Not for human or veterinary use.
![{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate - 1421457-35-3](/images/structure/VC2737431.png)
Description |
{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate is a complex organic compound with a molecular formula of C11H11N3O4S and a molecular weight of 281.29 g/mol . This compound is often used as a building block in chemical synthesis due to its unique structure, which combines a pyridine ring with a thiazole ring and an acetic acid moiety. Synonyms and Identifiers
Applications and Uses{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate is primarily used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and chemical research. Its unique structure makes it a valuable building block for creating compounds with potential biological activity. Synonyms and Identifiers
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CAS No. | 1421457-35-3 | ||||||||
Product Name | {2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate | ||||||||
Molecular Formula | C11H11N3O4S | ||||||||
Molecular Weight | 281.29 g/mol | ||||||||
IUPAC Name | 2-[2-(pyridine-3-carbonylamino)-1,3-thiazol-4-yl]acetic acid;hydrate | ||||||||
Standard InChI | InChI=1S/C11H9N3O3S.H2O/c15-9(16)4-8-6-18-11(13-8)14-10(17)7-2-1-3-12-5-7;/h1-3,5-6H,4H2,(H,15,16)(H,13,14,17);1H2 | ||||||||
Standard InChIKey | UHVZYTZORMQDBM-UHFFFAOYSA-N | ||||||||
SMILES | C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)CC(=O)O.O | ||||||||
Canonical SMILES | C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)CC(=O)O.O | ||||||||
PubChem Compound | 71779126 | ||||||||
Last Modified | Aug 16 2023 |
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